2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol reveals its unique features. The trifluoromethyl group, thiazole ring, and hydroxyl moiety contribute to its distinct properties. Refer to the ChemSpider entry for a visual representation .
Scientific Research Applications
Solvolysis Studies
The compound can be used in solvolysis studies. Solvolysis is a type of nucleophilic substitution or elimination reaction in which the nucleophile is a solvent molecule. For example, the solvolysis rates of 2,2,2-trifluoro-1- (3-chlorophenyl)-1- (substituted phenyl)ethyl and 2,2,2-trifluoro-1- (3,5-dichlorophenyl)-1- (substituted phenyl)ethyl tosylates or bromides were conductimetrically measured at 25.0 °C in 80% aqueous ethanol .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Boron Neutron Capture Therapy
Arylboronic acid, which can be synthesized from 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol, has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Synthesis of Photoreactive Probes
The compound can be used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .
Inhibition of Alcohol Dehydrogenase
Trifluoroethanol, a related compound, is known to competitively inhibit alcohol dehydrogenase. This suggests that 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol could potentially have similar applications .
Specialized Solvent in Organic Chemistry
Trifluoroethanol is used as a specialized solvent in organic chemistry. Oxidations of sulfur compounds using hydrogen peroxide are effectively conducted in TFE . This suggests that 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol could potentially be used as a specialized solvent in similar reactions.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The trifluoroethyl group may also interact with enzymes as a substrate, providing insights into enzyme specificity.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, often leading to changes in cellular function .
Pharmacokinetics
The trifluoroethyl group is known to influence the pharmacokinetics of compounds, potentially affecting their bioavailability .
Result of Action
Thiazole derivatives are known to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGULJTUXTIWLEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol | |
CAS RN |
923215-80-9 | |
Record name | 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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